molecular formula C20H15NO B11683038 (2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile

(2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile

Cat. No.: B11683038
M. Wt: 285.3 g/mol
InChI Key: ODDGMEVTNYDSOW-QGOAFFKASA-N
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Description

The compound (2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile is an organic molecule characterized by a furan ring substituted with a 4-methylphenyl group and a phenylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2,5-diformylfuran.

    Substitution with 4-methylphenyl group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 4-methylphenyl group.

    Formation of the phenylprop-2-enenitrile moiety: This step involves the reaction of the substituted furan with a suitable nitrile precursor under conditions that favor the formation of the (2Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. Studies focus on their efficacy in treating various diseases and conditions.

Industry

Industrially, the compound is used in the development of materials with specific properties, such as polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile lies in its specific substitution pattern and the presence of both furan and nitrile functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

(Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile

InChI

InChI=1S/C20H15NO/c1-15-7-9-17(10-8-15)20-12-11-19(22-20)13-18(14-21)16-5-3-2-4-6-16/h2-13H,1H3/b18-13+

InChI Key

ODDGMEVTNYDSOW-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=CC=CC=C3

Origin of Product

United States

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